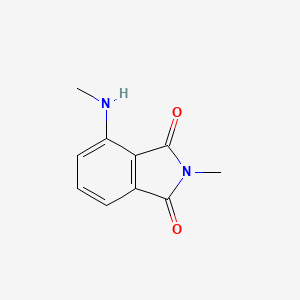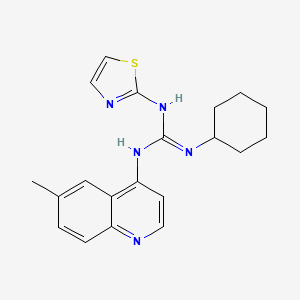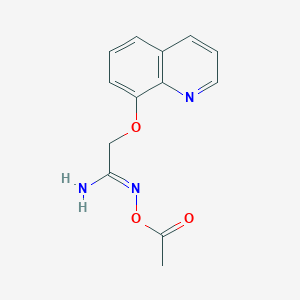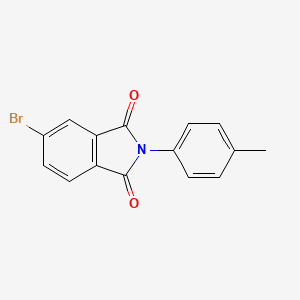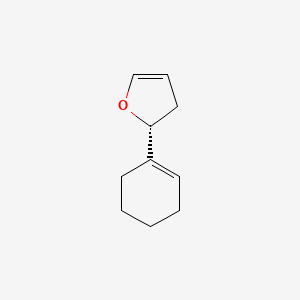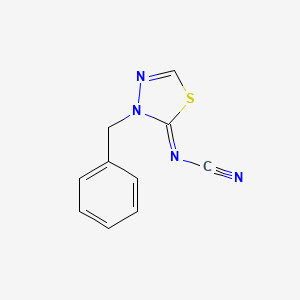
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a hydroxyl group, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the attachment of the hydroxyoctenyl and heptanoic acid groups. Common synthetic routes include:
Oxazole Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of Hydroxyoctenyl Group: This step often involves the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyl and alkene functionalities.
Heptanoic Acid Chain Addition: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated hydrocarbon.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 7-(5-(3-Ketooct-1-en-1-yl)oxazol-4-yl)heptanoic acid.
Reduction: Formation of 7-(5-(3-Hydroxyoctyl)oxazol-4-yl)heptanoic acid.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl)heptanoic acid: Similar structure with a thiazole ring instead of an oxazole ring.
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-imidazol-4-yl)heptanoic acid: Contains an imidazole ring.
Uniqueness
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H29NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
7-[5-[(E)-3-hydroxyoct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-15,20H,2-11H2,1H3,(H,21,22)/b13-12+ |
InChI-Schlüssel |
BRIUDSMMAJQHRX-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1=C(N=CO1)CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1=C(N=CO1)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



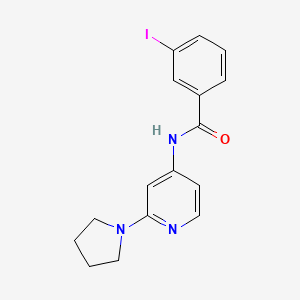
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
